1-(2-Iodobenzyl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-iodophenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN/c12-11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJITBHZDTYAFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Halogenated Arenes and Pyrrolidine Chemistry
Halogenated arenes, or aryl halides, are a fundamental class of compounds in organic chemistry, prized for their utility in a wide array of cross-coupling reactions. The presence of a halogen atom on the aromatic ring, in this case, iodine, provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds. Iodine, being the most reactive of the stable halogens in such reactions, makes 2-iodo-substituted benzyl (B1604629) compounds particularly useful intermediates.
The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and natural product synthesis. acs.org Its derivatives are found in numerous biologically active compounds and are sought after for their favorable pharmacokinetic properties. The fusion of the reactive 2-iodobenzyl group with the versatile pyrrolidine moiety in 1-(2-Iodobenzyl)pyrrolidine results in a molecule with enhanced reactivity and a broad spectrum of potential applications. fluorochem.co.uk
The synthesis of this compound is typically achieved through the alkylation of pyrrolidine with 2-iodobenzyl chloride. This reaction is generally carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile (B52724).
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 138154-61-7 |
| Molecular Formula | C₁₁H₁₄IN |
| Molecular Weight | 287.14 g/mol |
| InChI Key | WGJITBHZDTYAFB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CN2CCCC2)I |
| Topological Polar Surface Area | 3.24 Ų |
| LogP | 2.887 |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 2 |
This data is compiled from various chemical databases. chemscene.com
Significance As a Versatile Building Block in Complex Molecular Architectures
Synthetic Routes to this compound
The synthesis of the title compound is principally achieved through two main strategies: alkylation reactions and coupling reactions.
Alkylation Reactions Involving 2-Iodobenzyl Halides
A prevalent and straightforward method for synthesizing this compound is the alkylation of pyrrolidine (B122466) with a 2-iodobenzyl halide, typically 2-iodobenzyl chloride or 2-iodobenzyl bromide. This nucleophilic substitution reaction is generally carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrogen halide formed during the reaction.
The reaction is typically performed in an organic solvent like acetonitrile (B52724) or dichloromethane. The conditions can range from room temperature to reflux, depending on the reactivity of the specific halide used. For instance, the reaction of 2-iodobenzyl chloride with pyrrolidine in the presence of potassium carbonate provides this compound. This method is also applicable to the synthesis of structurally related compounds like 1-(2-iodobenzyl)piperidine (B3153747) and 1-(2-iodobenzyl)hexahydroazepine.
A similar approach involves the alkylation of enolates derived from N,N,N',N'-tetramethylbutanediamide with 2-iodobenzyl chloride in liquid ammonia (B1221849) at low temperatures, which initially yields 2-(2-iodobenzyl)-N,N,N',N'-tetramethylbutanediamide. acs.org
Table 1: Alkylation Reactions for this compound Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
|---|---|---|---|---|
| Pyrrolidine | 2-Iodobenzyl Chloride | Potassium Carbonate | Acetonitrile or Dichloromethane | This compound |
| Pyrrolidine | o-Iodobenzylbromide | Potassium Hydroxide | Ethanol | This compound arkat-usa.org |
| N,N,N',N'-Tetramethylbutanediamide Lithium Monoenolate | 2-Iodobenzyl Chloride | - | Liquid Ammonia | 2-(2-Iodobenzyl)-N,N,N',N'-tetramethylbutanediamide acs.org |
Coupling Reactions of Halogenated Aromatics with Pyrrolidine Derivatives
While direct alkylation is common, coupling reactions offer an alternative synthetic strategy. These methods often involve the formation of a carbon-nitrogen bond between a halogenated aromatic compound and a pyrrolidine derivative, sometimes catalyzed by a transition metal. For instance, iodine-catalyzed reactions can be employed in the synthesis of various nitrogen-containing heterocycles. qtanalytics.inresearchgate.net Although a direct example for this compound is not explicitly detailed in the provided context, the principles of iodine-catalyzed C-N bond formation are well-established. qtanalytics.in
Preparation of Functionalized N-(2-Iodobenzyl)pyrrolidine Analogues
The core structure of this compound can be modified to include various functional groups, enabling the exploration of structure-activity relationships and the development of new chemical entities.
Synthesis of 2-Alkenyl-Substituted N-(o-Iodobenzyl)pyrrolidines
The synthesis of 2-alkenyl-substituted N-(o-iodobenzyl)pyrrolidines serves as a key step towards the creation of more complex molecules like indolizidines. arkat-usa.org A common synthetic route starts with N-Boc-pyrrolidine. arkat-usa.org Deprotonation followed by a quench with dimethylformamide (DMF) yields an aldehyde. arkat-usa.org A subsequent Wittig reaction with an appropriate phosphorus ylide introduces the alkenyl group. arkat-usa.org The Boc protecting group is then removed using trifluoroacetic acid (TFA), and the resulting secondary amine is alkylated with ortho-iodobenzylbromide to furnish the desired 2-alkenyl-substituted N-(o-iodobenzyl)pyrrolidine. arkat-usa.org These compounds can undergo further transformations, such as intramolecular Heck reactions, to form hexahydropyrrolo[1,2-b]isoquinolines. arkat-usa.org
Table 2: Synthesis of 2-Alkenyl-Substituted N-(o-Iodobenzyl)pyrrolidines
| Starting Material | Key Reagents | Intermediate | Final Product |
|---|---|---|---|
| N-Boc-pyrrolidine | s-BuLi/TMEDA, DMF | N-Boc-pyrrolidine-2-carbaldehyde arkat-usa.org | 2-Alkenyl-N-(o-iodobenzyl)pyrrolidine arkat-usa.org |
| N-Boc-pyrrolidine-2-carbaldehyde | Phosphorus ylide | N-Boc-2-alkenylpyrrolidine arkat-usa.org | |
| N-Boc-2-alkenylpyrrolidine | TFA, o-Iodobenzylbromide, KOH | 2-Alkenylpyrrolidine arkat-usa.org |
Incorporation of Deuterium (B1214612) for Mechanistic Probes
To study reaction mechanisms, specifically the role of hydrogen atom transfer, deuterated analogs of N-(2-iodobenzyl)pyrrolidine have been synthesized. core.ac.uk The synthesis of di-deuterated N-(2-iodobenzyl)pyrrolidine allows for the investigation of kinetic isotope effects in radical reactions. core.ac.uk The generation of a radical at the benzylic position can lead to a 1,5-hydrogen or deuterium atom transfer, forming an α-aminoalkyl radical. core.ac.uk By comparing the rates of hydrogen versus deuterium transfer, researchers can gain insights into the transition state and the mechanism of the reaction. core.ac.uk These studies have been crucial in understanding and controlling the regioselectivity of radical-based functionalization of amines. core.ac.uk
Synthesis of Pyrrolidine Derivatives Bearing Iodobenzyl Moieties
A variety of pyrrolidine derivatives bearing iodobenzyl moieties have been synthesized for different applications. For example, methyl 2-alkynyl-1-(o-iodobenzoyl)pyrrolidine-2-carboxylates have been used in radical translocation/cyclization reactions to create bridged azabicyclic compounds. rsc.org Similarly, tert-butyl (2R)-1-(2-iodobenzoyl)pyrrolidine-2-carboxylate is another example of a functionalized pyrrolidine with an iodobenzoyl group. molport.com The synthesis of these compounds often involves the acylation of the pyrrolidine nitrogen with an o-iodobenzoyl chloride or a similar activated carboxylic acid derivative.
In other instances, pyrrolidine derivatives with different substituents on the pyrrolidine ring, such as hydroxyl groups, are prepared and subsequently alkylated with an iodobenzyl halide. beilstein-journals.org For example, a pyrrolidine-3,4-diol (B51082) can be alkylated with 4-iodobenzyl bromide in the presence of potassium carbonate to yield the corresponding N-(4-iodobenzyl)pyrrolidine-3,4-diol. beilstein-journals.org These examples highlight the modularity of the synthesis, allowing for the introduction of the iodobenzyl group onto a pre-functionalized pyrrolidine scaffold.
Chemical Reactivity Profiles and Mechanistic Investigations
Radical-Mediated Transformations
The presence of the carbon-iodine bond on the benzyl (B1604629) group of 1-(2-iodobenzyl)pyrrolidine makes it an excellent precursor for radical-mediated reactions. Upon homolytic cleavage of the C-I bond, typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or through photoredox catalysis, an aryl radical is generated. This highly reactive intermediate can then undergo a series of transformations, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Intramolecular 1,5-Hydrogen Atom Transfer (HAT) Reactions
A key feature of the reactivity of the aryl radical derived from this compound is its propensity to undergo a rapid and highly regioselective intramolecular 1,5-hydrogen atom transfer (HAT) reaction. core.ac.ukpsu.edunih.govresearchgate.net This process involves the abstraction of a hydrogen atom from the carbon atom adjacent to the nitrogen within the pyrrolidine (B122466) ring by the initially formed aryl radical. The stereoelectronic preference for a linear transition state makes the 1,5-HAT process overwhelmingly favored over other potential radical translocation pathways. core.ac.uk This transfer results in the formation of a more stable α-aminoalkyl radical. core.ac.ukresearchgate.net The efficiency of this 1,5-HAT is a cornerstone of the synthetic utility of this compound, enabling the functionalization of a typically unreactive C-H bond. psu.edu
Studies have explored the kinetic isotope effect in this reaction by using deuterated analogues of this compound. core.ac.uk These experiments provide insight into the transition state of the HAT reaction and demonstrate that the selectivity for hydrogen over deuterium (B1214612) atom transfer increases at lower temperatures. core.ac.uk
Regioselective Radical Translocations and Cyclizations
The 1,5-HAT process is a prime example of a regioselective radical translocation, where the initial radical center is moved from the aromatic ring to the α-position of the pyrrolidine ring. nih.govresearchgate.net This translocation is highly specific due to the geometric constraints of the molecule, which favor the six-membered transition state required for the 1,5-hydrogen shift.
Following the generation of the α-aminoalkyl radical, it can be trapped by various radical acceptors to form new carbon-carbon bonds. For instance, in the presence of electron-deficient alkenes like acrylonitrile, the α-aminoalkyl radical can add to the double bond, leading to α-alkylation of the pyrrolidine ring. core.ac.ukresearchgate.net Furthermore, if a suitable unsaturated moiety is incorporated into the molecule, the α-aminoalkyl radical can undergo intramolecular cyclization reactions. This strategy has been employed in the synthesis of bridged azabicyclic compounds. chemrxiv.org
Generation and Trapping of α-Aminoalkyl Radicals
The generation of α-aminoalkyl radicals from this compound via the 1,5-HAT mechanism is a reliable and efficient process. core.ac.ukpsu.eduresearchgate.net These nucleophilic radical intermediates are valuable in synthesis as they can be trapped by a variety of electrophiles and radicalophiles. psu.edu
Common trapping agents include tributyltin hydride, which results in the reduction of the radical, and electron-deficient alkenes for C-C bond formation. core.ac.uk Samarium(II) iodide (SmI2) has also been utilized as a reducing agent. psu.edu The proposed mechanism with SmI2 involves:
Deiodination to form the aryl radical.
Intramolecular 1,5-HAT to produce the α-amino radical.
Single electron transfer from SmI2 to the α-amino radical to generate an α-aminoorganosamarium anion, which can then react with various electrophiles like ketones and isocyanates. psu.edu
This methodology provides a complementary approach to the tin hydride method, allowing for functionalization with a different set of reactants. psu.edu
Metal-Catalyzed Cyclization Reactions
In addition to radical-mediated pathways, this compound and its derivatives are effective substrates for metal-catalyzed cyclization reactions, offering alternative routes to fused heterocyclic systems.
Palladium-Catalyzed Intramolecular Heck-Type Cyclizations
Palladium catalysts can be used to effect the intramolecular cyclization of N-(o-iodobenzyl)-2-alkenylpyrrolidines, which can be derived from this compound. arkat-usa.org In a classical Heck reaction, treatment of an N-(o-iodobenzyl)-2-alkenylpyrrolidine with palladium acetate (B1210297) and a phosphine (B1218219) ligand in the presence of a base leads to the formation of a hexahydropyrrolo[1,2-b]isoquinoline. arkat-usa.org This reaction proceeds via oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by intramolecular carbopalladation onto the alkene and subsequent β-hydride elimination.
The choice of catalytic system can be crucial in directing the reaction pathway, especially when there is competition between different reactive sites within the molecule. For instance, in substrates containing both an alkene and a pyrrole (B145914) ring, the reaction can be selectively directed to either the alkene (Heck reaction) or the pyrrole C-H bond (direct arylation) by tuning the palladium catalyst and ligands. researchgate.net
Organolithium-Mediated Intramolecular Carbolithiation Reactions
The iodine atom in this compound and its derivatives can be exchanged with lithium using organolithium reagents like n-butyllithium or tert-butyllithium, generating an aryllithium intermediate. researchgate.netarkat-usa.org In the presence of an appropriately positioned alkene, this aryllithium can undergo an intramolecular carbolithiation reaction.
For this cyclization to be effective, the alkene often needs to be activated with an electron-withdrawing group. researchgate.netarkat-usa.org For example, when an N-(o-iodobenzyl)pyrrolidine derivative with a 2-alkenyl substituent bearing a diethylcarboxamide group is treated with an organolithium reagent, a 6-exo-trig cyclization occurs to yield a hexahydropyrrolo[1,2-b]isoquinoline. arkat-usa.org If the alkene is unsubstituted, the carbolithiation often fails, and only the dehalogenated starting material is recovered after workup. arkat-usa.org This highlights the electronic requirements for this type of cyclization.
| Reaction Type | Key Reagents | Intermediate | Product Type | Reference(s) |
| Intramolecular 1,5-HAT | AIBN, Bu3SnH | Aryl radical, α-Aminoalkyl radical | α-Functionalized pyrrolidines | core.ac.uk, psu.edu, nih.gov, researchgate.net |
| Radical Cyclization | AIBN, Radical Acceptor | α-Aminoalkyl radical | Bridged azabicyclic compounds | chemrxiv.org, nih.gov, researchgate.net |
| SmI2-Mediated Functionalization | SmI2, Electrophile | α-Aminoorganosamarium anion | α-Functionalized pyrrolidines | psu.edu |
| Palladium-Catalyzed Heck Cyclization | Pd(OAc)2, PPh3, Base | Organopalladium species | Hexahydropyrrolo[1,2-b]isoquinolines | arkat-usa.org, researchgate.net |
| Organolithium-Mediated Carbolithiation | n-BuLi or t-BuLi | Aryllithium | Hexahydropyrrolo[1,2-b]isoquinolines | arkat-usa.org, researchgate.net |
Palladium-Assisted Biaryl Coupling Reactions of Related Iodobenzoyl Systems
Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for creating carbon-carbon bonds, particularly in the formation of biaryl compounds. mdpi.com While direct studies on this compound are not extensively detailed in the provided context, the reactivity of structurally related iodobenzoyl systems offers significant insights. For instance, the intramolecular biaryl coupling of 1-(2-iodobenzoyl)-1,2,3,4-tetrahydroquinoline, a compound with a similar N-acyl iodobenzyl moiety, has been shown to proceed smoothly using a palladium reagent to produce pyridophenanthridin-8-one in excellent yields. clockss.org This reaction highlights the utility of palladium catalysis in forming new rings by connecting two aromatic systems. clockss.orgresearchgate.net
In a related study, the reaction of 1-(2-iodobenzoyl)-2,3-dihydroindole was examined using palladium(II) acetate and potassium carbonate, which resulted in the formation of the desired dihydropyrrolophenanthridone, albeit in low yields initially. clockss.org The efficiency of these reactions can be influenced by the choice of palladium catalyst, ligands, and reaction conditions. mdpi.comclockss.org For example, the use of phosphine ligands can be critical, although some successful couplings have been reported in their absence. clockss.org The reactivity of the aryl iodide is a key factor, with iodo-derivatives generally being more reactive than their bromo- or chloro-counterparts in these palladium-catalyzed processes. mdpi.comclockss.org
Table 1: Palladium-Assisted Biaryl Coupling Reaction of 1-(2-Iodobenzoyl)tetrahydroquinoline clockss.org
| Run | Pd Source | Ligand | Base (mol%) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | P(o-tolyl)₃ | K₂CO₃ (200) | 20 | 90 |
| 2 | Pd(OAc)₂ | P(o-tolyl)₃ | Cs₂CO₃ (200) | 20 | 91 |
| 3 | Pd(OAc)₂ | PPh₃ | K₂CO₃ (200) | 20 | 85 |
| 4 | Pd(OAc)₂ | dppf | K₂CO₃ (200) | 20 | 88 |
| 5 | PdCl₂(PPh₃)₂ | - | K₂CO₃ (200) | 20 | 82 |
This table summarizes the results of the coupling reaction of 1-(2-Iodobenzoyl)tetrahydroquinoline (7) under various conditions. The reaction was carried out with Pd(OAc)₂, a phosphine ligand, and a base in dry DMF under reflux.
Other Cyclization and Rearrangement Processes
Base-Induced Cyclizations
Base-induced cyclizations represent another important class of reactions for synthesizing heterocyclic compounds. Recent research has explored the novel base-induced cyclization of various alkynyl sulfones. uoguelph.ca These reactions, which proceed via the formation of an α-sulfonyl carbanion, are sensitive to steric effects of substituents on the aromatic ring. uoguelph.ca While the specific base-induced cyclization of this compound is not detailed, the general principle involves the generation of a reactive intermediate by a base, which then undergoes an intramolecular cyclization. For example, the treatment of 2-iodobenzyl 1-propynyl sulfone with a base can lead to the formation of benzothiopyran S,S-dioxide. uoguelph.ca
Mechanistic Elucidation and Stereochemical Control
Primary Kinetic Isotope Effect (KIE) in C-H Bond Activation
The primary kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms, particularly for determining if a C-H bond is broken in the rate-determining step. pkusz.edu.cnlibretexts.org A normal KIE, where the reaction rate is slower for the deuterated substrate (kH/kD > 1), is indicative of C-H bond cleavage in the rate-limiting step. pkusz.edu.cnlibretexts.org In the context of reactions involving nonheme oxoiron(IV) complexes, large KIE values (often >30) have been observed in hydrogen abstraction reactions, suggesting that C-H bond activation is the rate-determining step. nih.gov The magnitude of the KIE can be influenced by factors such as the strength of the C-H bond being broken and the nature of the transition state. nih.govepfl.ch The use of deuterium as a "protecting group" in synthetic chemistry is an application of the primary kinetic isotope effect, where a C-D bond is less reactive towards cleavage than a C-H bond, thereby directing the reaction to a different site. researchgate.net
Identification of Key Radical and Organometallic Intermediates
The reactions of this compound and related compounds often proceed through radical or organometallic intermediates. In palladium-catalyzed reactions, the mechanism typically involves the formation of an organopalladium intermediate through oxidative addition of the aryl iodide to a Pd(0) species. researchgate.net Subsequent steps can include migratory insertion and reductive elimination to form the final product.
Radical intermediates are also central to many transformations. The homolytic cleavage of the carbon-iodine bond in this compound can generate an aryl radical. This radical can then undergo intramolecular reactions, such as hydrogen atom transfer or cyclization. researchgate.net For instance, the generation of α-aminoalkyl radicals within a pyrrolidine ring has been studied, illustrating the potential for subsequent C-C bond formation. researchgate.net The formation of these radical intermediates can be initiated by various methods, including photolysis or the use of radical initiators. acs.orgbbhegdecollege.com The reactivity of these intermediates is crucial for the formation of complex heterocyclic products. organic-chemistry.orgmdpi.com
Regioselectivity and Diastereoselectivity in Cyclization Reactions
The chemical structure of this compound, featuring a nucleophilic secondary amine and an ortho-iodinated benzyl group, provides a template for intramolecular cyclization reactions to form complex heterocyclic scaffolds. The regioselectivity and diastereoselectivity of these transformations are highly dependent on the reaction conditions, including the choice of catalyst and reagents.
Studies on analogous N-ortho-iodobenzyl-2-alkenylpyrrolidines demonstrate two primary pathways for cyclization: organolithium-mediated reactions and transition-metal-catalyzed Heck-type reactions. researchgate.net In the organolithium pathway, an iodine-lithium exchange using reagents like t-butyllithium (t-BuLi) or the more selective mesityllithium (B1247292) generates an aryllithium intermediate. researchgate.net This intermediate can then undergo an intramolecular carbolithiation. Research has shown that for this cyclization to proceed effectively via a 6-exo-trig pathway, the alkene must be activated with an electron-withdrawing group. researchgate.net Alternatively, for unactivated alkenes, intramolecular Heck-type cyclization conditions provide a viable route to the desired polycyclic products. researchgate.net
| Reaction Type | Substrate Type | Reagents/Catalyst | Outcome | Key Finding | Reference |
| Carbolithiation | N-ortho-iodobenzyl-2-alkenylpyrrolidine (with electron-withdrawing group on alkene) | t-BuLi or Mesityllithium | 6-exo-trig cyclization to form hexahydropyrrolo[1,2-b]isoquinolines | Reaction requires an activated alkene. Mesityllithium can be a more selective reagent than t-BuLi. | researchgate.net |
| Heck Cyclization | N-ortho-iodobenzyl-2-alkenylpyrrolidine (with unactivated alkene) | Palladium Catalyst | Intramolecular C-C bond formation | Provides an effective pathway for cyclization when the alkene is not electron-deficient. | researchgate.net |
| Carbocyclization | o-Iodophenyl ketones/aldehydes and unsymmetrical alkynes | Co(dppe)I₂ / Zn | Indenol derivatives | The reaction exhibits high regioselectivity, often affording a single regioisomer depending on the alkyne substituents. | colab.ws |
The stereochemical outcome of such cyclizations is crucial for the synthesis of specific stereoisomers. In related iron-catalyzed C-H bond amination reactions to form disubstituted pyrrolidines, diastereoselectivity is a key consideration. nih.gov Mechanistic studies, including Density Functional Theory (DFT) calculations, on the cyclization of 1-azido-1-phenyl-hex-5-ene revealed that the hydrogen atom abstraction step is selectivity-determining. nih.gov These studies showed a preference for the formation of the syn diastereomer. The diastereomeric ratio (d.r.) can be significantly influenced by the catalyst structure, with modifications to the ligand framework leading to enhanced stereocontrol. nih.gov For instance, the use of an iron complex with a phenoxide ligand has been shown to furnish 2,5-disubstituted pyrrolidines with a d.r. greater than 20:1. nih.gov
| Substrate | Catalyst System | Product | Diastereomeric Ratio (syn:anti) | Key Finding | Reference |
| 1-Azido-2-phenyl-hex-5-ene | Iron Dipyrrinato Complex | 2-Phenyl-5-vinylpyrrolidine | 1.5:1 | Modest inherent diastereoselectivity in the baseline system. | nih.gov |
| 1-Azido-1-phenyl-hex-5-ene | Iron Dipyrrinato Complex (Modified with Phenoxide Ligand) | 2-Phenyl-5-vinylpyrrolidine | >20:1 | Catalyst modification dramatically enhances diastereoselectivity, favoring the syn product. | nih.gov |
Enamine-Iminium Mechanisms in Pyrrolidine-Catalyzed Reactions
The pyrrolidine core of this compound is a classic structural motif in the field of asymmetric organocatalysis. As a secondary amine, it can catalyze reactions by reversibly forming two key reactive intermediates: enamines and iminium ions. researchgate.netnobelprize.org This dual reactivity allows pyrrolidine-based catalysts to activate carbonyl compounds in distinct ways, facilitating a wide range of transformations.
Enamine Catalysis Enamine catalysis involves the reaction of the pyrrolidine nitrogen with a ketone or aldehyde to form a nucleophilic enamine intermediate after the loss of a water molecule. cambridge.orglibretexts.org The lone pair of electrons on the enamine nitrogen participates in conjugation with the C=C double bond, increasing the electron density at the α-carbon. libretexts.org This heightened nucleophilicity, particularly at the α-carbon, allows the enamine to attack various electrophiles. A classic example is the Stork enamine reaction, where the enamine adds to an α,β-unsaturated carbonyl compound in a Michael-type fashion. libretexts.org Subsequent hydrolysis of the resulting iminium species regenerates the catalyst and yields the functionalized carbonyl product. libretexts.org
Iminium Ion Catalysis In contrast, iminium ion catalysis activates substrates towards nucleophilic attack. When pyrrolidine reacts with an α,β-unsaturated aldehyde or ketone, it forms a positively charged iminium ion. nobelprize.orgethz.ch This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the enone system, rendering the β-carbon more electrophilic and susceptible to attack by nucleophiles. Upon nucleophilic addition, the resulting enamine is hydrolyzed to release the product and regenerate the pyrrolidine catalyst. nobelprize.org The bulky diarylprolinol silyl (B83357) ether catalysts, which are derivatives of pyrrolidine, are highly effective in this mode of activation, providing excellent stereoselectivity by sterically shielding one face of the iminium ion. ethz.ch
These two catalytic cycles, enamine and iminium ion, can operate in sequence, enabling powerful cascade reactions that form multiple bonds and stereocenters in a single operation. researchgate.netnobelprize.org
| Catalytic Mode | Intermediate | Role of Pyrrolidine | Activation Mechanism | Typical Substrate (for activation) | Typical Reaction Partner | Reference |
| Enamine Catalysis | Enamine | Forms a nucleophilic intermediate with the substrate. | Increases the HOMO energy of the carbonyl compound, making the α-carbon nucleophilic. | Ketones, Aldehydes | Electrophiles (e.g., α,β-unsaturated carbonyls, alkyl halides) | nobelprize.orglibretexts.org |
| Iminium Catalysis | Iminium Ion | Forms an electrophilic intermediate with the substrate. | Lowers the LUMO energy of the α,β-unsaturated system, activating the β-carbon for attack. | α,β-Unsaturated Ketones/Aldehydes | Nucleophiles | nobelprize.orgethz.ch |
Applications in Advanced Organic Synthesis
Construction of Nitrogen-Containing Heterocyclic Ring Systems
The ortho-iodoaryl motif tethered to a pyrrolidine (B122466) nitrogen is a powerful structural element for forging new carbon-carbon bonds through intramolecular cyclization, leading to a variety of fused and bridged heterocyclic scaffolds.
The intramolecular Mizoroki-Heck reaction is a key strategy for synthesizing fused polycyclic systems like hexahydropyrrolo[1,2-b]isoquinolines from N-(o-iodobenzyl)pyrrolidine derivatives. chim.it This palladium-catalyzed reaction involves the oxidative addition of the palladium(0) catalyst to the aryl-iodine bond, followed by migratory insertion of a tethered alkene and subsequent elimination to form the cyclized product.
Research has demonstrated that enantiomerically pure N-(o-iodobenzyl)pyrrolidine substrates bearing an allylic alcohol moiety can undergo this cyclization. The reaction pathway can be controlled by the choice of protecting group on the allylic alcohol, leading to different products. For instance, using a pivalate (B1233124) or acetate (B1210297) protecting group facilitates a β'-alkoxy group elimination, affording 10-vinyl substituted pyrroloisoquinolines. chim.it
| Substrate | Catalyst System | Base / Additive | Solvent | Temp. (°C) | Product | Yield (%) | Ref. |
| N-(o-iodobenzyl)pyrrolidine derivative with protected allylic alcohol | Pd(OAc)2, P(o-tol)3 | Ag2CO3 | Acetonitrile (B52724) | 80 | 10-vinyl-hexahydropyrrolo[1,2-b]isoquinoline | 51 | chim.it |
Analogous strategies have been employed to create benzo-fused indolizidine mimics. While not starting from the exact "benzyl" compound, these syntheses utilize N-(2-iodobenzoyl)pyridinium salts, which undergo intramolecular Heck cyclization to yield the core indolizidine structure. nih.govdoaj.org Similarly, pyrrolidine adducts prepared from 2-bromobenzaldehydes can be N-allylated and subsequently cyclized via an intramolecular Heck reaction to produce pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines. beilstein-journals.org
The construction of bridged azabicyclic systems such as 7-azabicyclo[2.2.1]heptanes can be achieved through radical translocation and cyclization reactions. This specific transformation typically employs N-(o-halobenzoyl)pyrrolidine derivatives rather than N-(o-halobenzyl) analogues. clockss.orgclockss.org The presence of the carbonyl group in the benzoyl moiety is crucial for the reaction mechanism.
The process is initiated by the formation of an aryl radical from the ortho-halo-substituent, commonly using tributyltin hydride (Bu₃SnH) and an initiator like azoisobutyronitrile (AIBN). clockss.orgclockss.org This aryl radical then undergoes a 1,5-hydrogen atom transfer from the N-acyl group, generating a stabilized α-acylamino radical. clockss.org This new radical center subsequently cyclizes onto a tethered alkene. Depending on the substitution pattern, this cyclization can proceed via a 5-exo-trig or 6-endo-trig pathway, yielding different bridged ring systems. clockss.orgclockss.org
For example, treatment of methyl N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate with Bu₃SnH and AIBN in boiling toluene (B28343) yields a mixture of the 7-azabicyclo[2.2.1]heptane (from 5-exo cyclization) and the 8-azabicyclo[3.2.1]octane (from 6-endo cyclization). clockss.org
| Substrate | Reagents | Conditions | Products | Yield (%) | Ref. |
| Methyl N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate | Bu₃SnH (2.3 equiv.), AIBN (cat.) | Toluene, reflux | 7-Azabicyclo[2.2.1]heptane derivative | 40 | clockss.org |
| 8-Azabicyclo[3.2.1]octane derivative | 30 | clockss.org | |||
| Reduction product | 12 | clockss.org |
A review of the scientific literature indicates that the use of 1-(2-Iodobenzyl)pyrrolidine as a starting material for the specific purpose of preparing other substituted pyrrolidines is not a widely documented application. Synthetic strategies more commonly focus on building the pyrrolidine ring from acyclic precursors or modifying readily available pyrrolidine derivatives like proline. nih.govescholarship.orgdiva-portal.org
Role as Key Intermediates in Complex Molecule Synthesis
While the pyrrolidine ring is a core component of many complex natural products and synthetic molecules, the specific role of this compound as a widely used intermediate in certain classes of molecules is not extensively reported.
The synthesis of polyhydroxylated pyrrolidine alkaloids, which are known for their glycosidase inhibitory activity, typically originates from chiral pool starting materials such as carbohydrates or amino acids. kib.ac.cnresearchgate.net A survey of common synthetic routes toward these natural products does not indicate that this compound is a conventional precursor.
Pyrrolidine-based organocatalysts are fundamental tools in asymmetric synthesis, with the vast majority being derived from the chiral amino acid proline. researchgate.netrsc.org The literature on the synthesis of these catalysts does not prominently feature this compound as a key building block.
Intermediates in the Formal Total Synthesis of Natural Products (e.g., (±)-Epibatidine)
The structural framework of this compound, which combines a pyrrolidine ring, a flexible benzyl (B1604629) linker, and a reactive aryl iodide, makes it a conceptually valuable intermediate in the synthesis of complex natural products. A prime example is the formal total synthesis of (±)-Epibatidine, a potent analgesic alkaloid isolated from the skin of the poison frog Epipedobates tricolor. nih.gov
In many synthetic approaches, the nitrogen of the azabicyclo[2.2.1]heptane system is protected during key transformations. The benzyl group is a common and robust nitrogen protecting group. A 2-iodobenzyl group would serve this protective role while simultaneously carrying a latent reactive site—the carbon-iodine bond. This C-I bond is an ideal handle for late-stage installation of the chloropyridine ring via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig coupling). This strategy allows for the construction of the core bicyclic system first, followed by the crucial C-C bond formation to complete the pharmacophore.
Integration into Solid-Phase Synthetic Methodologies
The adaptability of this compound extends to modern high-throughput synthetic techniques, including solid-phase synthesis, which is instrumental in creating large libraries of compounds for drug discovery.
Solid-Phase Synthesis of Pyrrolidinedione Analogs
The solid-phase synthesis of pyrrolidine-containing scaffolds, such as pyrrolidinones and the related pyrrolidinediones, is a well-established method for generating molecular diversity. nih.govnih.gov A prominent strategy involves the Ugi four-component reaction (U-4CR), where an amine, a carboxylic acid, a carbonyl compound, and an isocyanide converge to rapidly build complex molecular structures on a solid support. nih.gov
In this context, 2-iodobenzylamine (the primary amine precursor to this compound) can be employed as the amine component. For example, using a resin-bound dicarboxylic acid, such as glutamic acid, one could react it with 2-iodobenzylamine, an aldehyde or ketone, and an isocyanide. Subsequent intramolecular cyclization would yield N-(2-iodobenzyl)pyrrolidinedione analogs attached to the solid support.
The key advantage of incorporating the 2-iodobenzyl moiety is the introduction of a versatile functional handle for post-synthesis modification. The aryl iodide can undergo a wide array of on-resin palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at this position before the final product is cleaved from the support. This dual-functionality—directing the structure and enabling subsequent diversification—is a hallmark of efficient library synthesis.
Use in Peptide Synthesis and Related Solid-Phase Transformations
In solid-phase peptide synthesis (SPPS), protecting groups are essential for masking reactive functional groups and ensuring the correct peptide sequence is assembled. iris-biotech.debiosynth.com The benzyl group is a classic protecting group for amines and other functionalities in the Boc/Bzl protection strategy. peptide.compeptide.com The 2-iodobenzyl group can function similarly as a temporary or permanent protecting group for the N-terminus of a peptide or the side chain of an amino acid (e.g., lysine, ornithine).
The uniqueness of the 2-iodobenzyl group in SPPS lies in its orthogonality and potential for on-resin modification. ub.edu While the peptide chain is still anchored to the solid support, the aryl iodide can participate in chemoselective cross-coupling reactions without affecting other protecting groups (like Boc or Fmoc) or the integrity of the growing peptide chain. This allows for the synthesis of peptidomimetics or peptides with complex, non-proteinogenic moieties. For instance, a fluorescent tag, a carbohydrate, or another aryl group could be attached via a Suzuki or Sonogashira coupling to the 2-iodobenzyl-protected peptide. After this modification, the protecting group and the attached functionality can be cleaved along with the peptide from the resin, or in some cases, the group could be designed to remain part of the final molecule.
Development of Novel Synthetic Transformations
The chemical reactivity of this compound makes it an excellent substrate for the development and exploration of new bond-forming reactions.
Exploration of New Bond-Forming Reactions
The carbon-iodine bond is one of the most reactive C(sp²)–X bonds for oxidative addition to transition metals, particularly palladium. urfu.ru This makes this compound a versatile precursor for a wide range of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.govbeilstein-journals.org The development of these reactions expands the toolkit of synthetic chemists for constructing complex molecular architectures.
Below is a table summarizing potential bond-forming reactions utilizing this substrate.
| Reaction Type | Coupling Partner | Typical Catalyst/Reagents | Product Class |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(OAc)₂, SPhos, K₃PO₄ | 1-(2-Aryl/vinylbenzyl)pyrrolidines |
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, P(o-tol)₃, Et₃N | 1-(2-Vinylbenzyl)pyrrolidines |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(2-Alkynylbenzyl)pyrrolidines |
| Buchwald-Hartwig | Amine, Amide | Pd₂(dba)₃, BINAP, NaOtBu | 1-(2-Aminobenzyl)pyrrolidines |
| Stille | Organostannane | Pd(PPh₃)₄ | 1-(2-Aryl/vinylbenzyl)pyrrolidines |
| Carbonylative | Carbon Monoxide, Alcohol/Amine | PdCl₂(dppf), CO (gas) | 2-(Pyrrolidin-1-ylmethyl)benzoates/benzamides |
These transformations showcase the utility of the aryl iodide as a linchpin for molecular construction, enabling the conversion of a simple starting material into a diverse array of more complex products. nih.govrsc.org
Regioselective C-H Functionalization Strategies
Direct C-H functionalization is a powerful strategy for modifying molecular scaffolds without the need for pre-installed functional groups. mdpi.com this compound offers two distinct types of C-H bonds for such transformations: the C(sp³)–H bonds of the pyrrolidine ring and the C(sp²)–H bonds of the benzyl ring.
The functionalization of C(sp³)–H bonds in pyrrolidines, particularly at the C2 and C5 positions adjacent to the nitrogen, can be achieved through various methods, including radical-based aminations or insertions. nih.govnih.gov More sophisticated approaches utilize directing groups to achieve high regioselectivity at less activated positions like C3 or C4. acs.orgacs.org
More pertinently, the pyrrolidine nitrogen atom in this compound can act as an intramolecular directing group in transition-metal-catalyzed C-H activation. nih.gov By coordinating to a metal center (e.g., palladium, rhodium, or ruthenium), the nitrogen atom can direct the functionalization to the ortho C-H bond of the benzyl ring (the C6 position). This allows for regioselective installation of a second substituent onto the aromatic ring. Such a directed C-H activation/iodination sequence could provide a route to 1-(2,6-disubstituted-benzyl)pyrrolidines, which are challenging to synthesize by classical methods. researchgate.netnih.gov This strategy provides a step-economic way to build highly substituted aromatic systems.
Computational and Theoretical Chemistry Investigations
Quantum Mechanical Studies of Reaction Pathways and Energy Landscapes
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the reaction pathways and energy landscapes of reactions involving 1-(2-Iodobenzyl)pyrrolidine and related structures. nih.gov These studies provide insights into the energetics of different reaction routes, helping to predict the most likely chemical transformations.
For instance, in radical reactions, a di-deuterated analogue of N-(2-iodobenzyl)pyrrolidine was used to study 1,5-hydrogen or deuterium (B1214612) atom transfer. core.ac.uk After the initial generation of a highly reactive aryl radical, a rapid 1,5-hydrogen or deuterium atom transfer occurs, leading to the formation of α-aminoalkyl radicals. core.ac.uk The stability of these radicals and the transition states leading to them are key factors in determining the reaction outcome. core.ac.uk Computational studies can model the energy barriers for these transfer processes, revealing the kinetic and thermodynamic factors that govern the reaction. core.ac.uk
DFT calculations have been employed to investigate the energetics and kinetics of reactions, such as the thiol-ene and thiol-yne "click" reactions involving related N-substituted maleimides. acs.org These calculations help to understand the factors that control selectivity under different reaction conditions (base-initiated vs. radical-mediated), which is a concept applicable to the reactivity of the pyrrolidine (B122466) moiety. acs.org Similarly, DFT has been used to study the mechanism of N,S-acetal formation from secondary amines, a reaction type relevant to the pyrrolidine nitrogen of the title compound. acs.org These computational models indicate that catalysts like acetic acid can reduce the energy barriers of key proton transfer steps. acs.org
The following table summarizes some computed properties for this compound, which are foundational for more complex quantum mechanical studies:
| Property | Value |
| Topological Polar Surface Area (TPSA) | 3.24 Ų |
| LogP | 2.887 |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 2 |
| Data sourced from computational chemistry data. chemscene.com |
Prediction of Transition State Structures and Reaction Intermediates
A significant application of computational chemistry is the prediction of the geometries and energies of transient species like transition states and reaction intermediates. nih.gov For reactions involving this compound, this includes modeling the structure of the aryl radical formed upon iodine abstraction and the subsequent transition states for intramolecular hydrogen atom transfer. core.ac.uk
In a study on a related system, the competition between hydrogen and deuterium transfer was investigated to understand the influence of kinetic versus thermodynamic control. core.ac.uk The transition state for hydrogen transfer from a standard CH2 group is expected to be earlier and less stable than the transition state for deuterium transfer from a position that leads to a more stabilized radical. core.ac.uk Computational modeling can precisely define these transition state geometries and their relative energies, providing a quantitative basis for these predictions. core.ac.uk
DFT calculations have also been used to model transition states in other pyrrolidine-related reactions. For example, in the reaction between a 3-pyrroline-2-one (B142641) derivative and methylamine, the transition state for the transformation between two stable enamine forms was calculated to have a very small potential barrier, indicating a rapid equilibrium. beilstein-journals.orgbeilstein-journals.org Such calculations are crucial for understanding reaction mechanisms at a molecular level. beilstein-journals.orgbeilstein-journals.org
Rationalization of Observed Reactivity, Regioselectivity, and Stereoselectivity
Computational studies are essential for explaining the observed outcomes of chemical reactions, including their reactivity, regioselectivity, and stereoselectivity. acs.orgnih.gov
Reactivity: The presence of the iodine atom on the benzyl (B1604629) group significantly influences the reactivity of this compound. Computational studies on iodoarenes show that they can be activated for various transformations. acs.org The relatively low oxidation potential of iodine facilitates its activation compared to other halogens. acs.org
Regioselectivity: This refers to the preference for reaction at one position over another. masterorganicchemistry.com In radical reactions of N-(2-iodobenzyl)pyrrolidine analogues, the regioselectivity of the initial radical generation is key. core.ac.uk The subsequent intramolecular hydrogen atom transfer also exhibits regioselectivity, favoring the formation of the most stable α-aminoalkyl radical. core.ac.uk In a related study on N,S-acetal formation, reactions with unsymmetrical amines like 1-methyl pyrrolidine showed a preference for the functionalization of a secondary over a tertiary C-H bond, a regioselectivity that can be rationalized through computational analysis of the respective reaction pathways. acs.org
Stereoselectivity: This describes the preferential formation of one stereoisomer over another. masterorganicchemistry.comkhanacademy.org While specific studies on the stereoselectivity of this compound were not found, computational analyses of related pyrrolidine enamines are highly relevant. ethz.ch These studies investigate how the puckering of the pyrrolidine ring and the conformation around the nitrogen-enamine bond influence the stereochemical outcome of reactions like Michael additions. ethz.ch It was found that the stereoselectivity could not be simply explained by the stability of the enamine conformers alone, highlighting the need for detailed computational investigation of the reaction's elementary steps. ethz.ch
Conformational Analysis and Intermolecular Interactions Affecting Reactivity
The three-dimensional shape (conformation) of a molecule and its interactions with other molecules are critical to its reactivity. libretexts.orgmdpi.com For this compound, conformational analysis involves understanding the puckering of the pyrrolidine ring and the rotation around the single bonds connecting the pyrrolidine and the iodobenzyl groups. chemscene.com
Intermolecular interactions, such as hydrogen bonding or van der Waals forces, also play a crucial role. While this compound itself cannot donate hydrogen bonds, its nitrogen atom can act as a hydrogen bond acceptor. chemscene.com In a related system, (R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, conformational preferences and intermolecular interaction patterns are key to its crystal packing. Computational methods can model these interactions, helping to understand how the molecule behaves in solution or in the solid state, which ultimately affects its chemical reactivity. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
